molecular formula C25H22Cl2N2 B10931919 4-chloro-1-(3-chlorophenyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole

4-chloro-1-(3-chlorophenyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole

Cat. No.: B10931919
M. Wt: 421.4 g/mol
InChI Key: OZFAYQZYSBZFOI-UHFFFAOYSA-N
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Description

4-chloro-1-(3-chlorophenyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-(3-chlorophenyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

    Introduction of substituents: The chloro and dimethylphenyl groups can be introduced through electrophilic aromatic substitution reactions using appropriate chlorinating agents and dimethylphenyl precursors.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-(3-chlorophenyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule, modifying its chemical properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., temperature, solvent).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols

Scientific Research Applications

4-chloro-1-(3-chlorophenyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate the mechanisms of biological processes.

    Medicine: The compound’s potential pharmacological properties make it a candidate for drug development and therapeutic applications.

    Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-chloro-1-(3-chlorophenyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to various physiological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-chloro-1-(3-chlorophenyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole lies in its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C25H22Cl2N2

Molecular Weight

421.4 g/mol

IUPAC Name

4-chloro-1-(3-chlorophenyl)-3,5-bis(3,4-dimethylphenyl)pyrazole

InChI

InChI=1S/C25H22Cl2N2/c1-15-8-10-19(12-17(15)3)24-23(27)25(20-11-9-16(2)18(4)13-20)29(28-24)22-7-5-6-21(26)14-22/h5-14H,1-4H3

InChI Key

OZFAYQZYSBZFOI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(C(=NN2C3=CC(=CC=C3)Cl)C4=CC(=C(C=C4)C)C)Cl)C

Origin of Product

United States

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